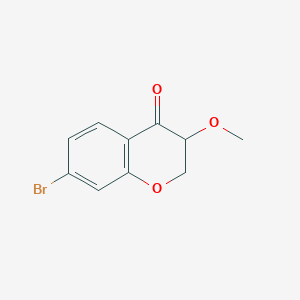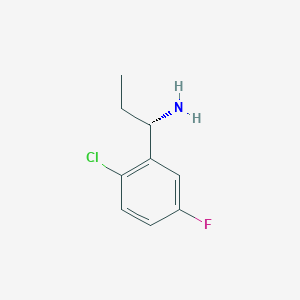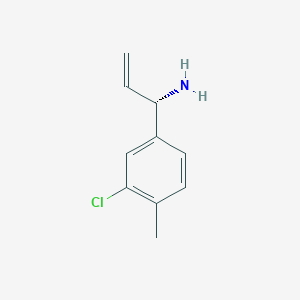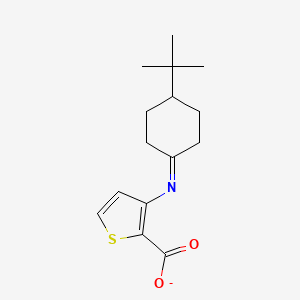
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is a synthetic compound with the molecular formula C15H20NO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent. In industry, it is used in the development of organic semiconductors and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate nucleic acid splicing, particularly the splicing of pre-mRNA. This modulation occurs through the binding of the compound to components of the spliceosome, such as small nuclear ribonucleoproteins (snRNPs) . This interaction can lead to changes in the expression of specific genes, which may contribute to its therapeutic effects.
Comparaison Avec Des Composés Similaires
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is unique compared to other thiophene derivatives due to its specific structure and functional groups. Similar compounds include 2-aminothiophene and 2-thioxothiazolidin-4-one, which also exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C15H20NO2S- |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
3-[(4-tert-butylcyclohexylidene)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,3)10-4-6-11(7-5-10)16-12-8-9-19-13(12)14(17)18/h8-10H,4-7H2,1-3H3,(H,17,18)/p-1 |
Clé InChI |
PAVDBEYAHLYPFE-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1CCC(=NC2=C(SC=C2)C(=O)[O-])CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


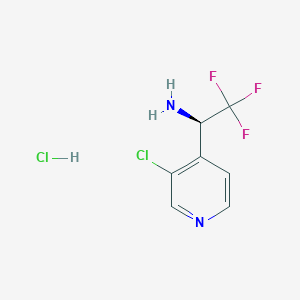
![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
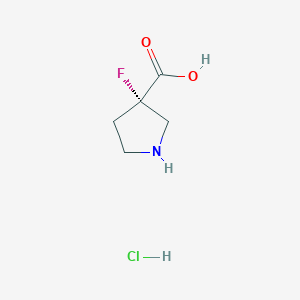
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)
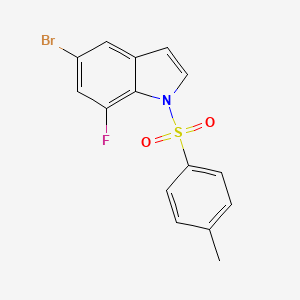
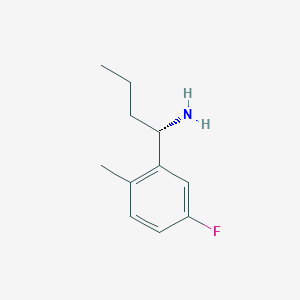
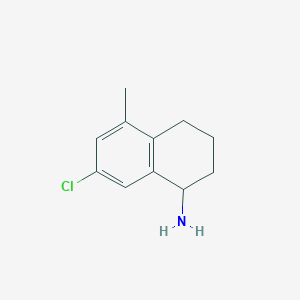
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)

